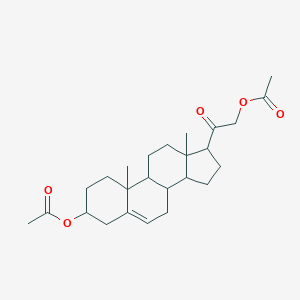

5-Pregnen-3beta,21-diol-20-one diacetate

Description

Properties

CAS No. |

1693-63-6 |

|---|---|

Molecular Formula |

C25H36O5 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

[2-(3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |

InChI |

InChI=1S/C25H36O5/c1-15(26)29-14-23(28)22-8-7-20-19-6-5-17-13-18(30-16(2)27)9-11-24(17,3)21(19)10-12-25(20,22)4/h5,18-22H,6-14H2,1-4H3 |

InChI Key |

UVOTXHBDYFWIBF-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Other CAS No. |

1693-63-6 |

Synonyms |

3 beta,21-diacetoxy-5-pregnen-20-one 3,21-DAXPG-20 |

Origin of Product |

United States |

Advanced Chemical Synthesis and Derivatization Strategies

Stereoselective and Regioselective Synthesis Pathways

The synthesis of 5-Pregnen-3beta,21-diol-20-one diacetate is a multi-step process that demands high levels of stereochemical and regiochemical control. The starting materials are often naturally derived or readily available steroid precursors.

Multi-Step Synthesis from Precursors

The construction of the this compound framework typically commences from well-established steroid precursors such as diosgenin (B1670711), 16-dehydropregnenolone (B108158) acetate (B1210297), and 3β-hydroxy-5-pregnen-20-one.

From Diosgenin: Diosgenin, a sapogenin extracted from yams, serves as a classical and economically significant starting point for the synthesis of many steroids. The initial steps involve the Marker degradation, a process that cleaves the spiroketal side chain of diosgenin to furnish a 16-dehydropregnenolone derivative. This intermediate is then further elaborated. The transformation of the furostan (B1232713) side chain of diosgenin into the pregnane (B1235032) side chain is a key process.

From 16-Dehydropregnenolone Acetate (16-DPA): As a direct product of the Marker degradation of diosgenin, 16-DPA is a pivotal intermediate. The synthesis of the target compound from 16-DPA involves several key transformations. A crucial step is the selective functionalization of the C-20 carbonyl and the introduction of a hydroxyl group at C-21. This often proceeds through the formation of an enol acetate or a related intermediate, followed by oxidation.

From 3β-hydroxy-5-pregnen-20-one (Pregnenolone): Pregnenolone (B344588) is another fundamental precursor. The synthetic challenge lies in the selective introduction of the C-21 hydroxyl group. A common strategy involves the bromination of the C-21 methyl group, followed by nucleophilic substitution with an acetate source to yield the 21-acetoxy derivative.

A general synthetic scheme starting from 3β-hydroxy-5-pregnen-20-one involves the protection of the 3β-hydroxyl group, typically as an acetate. This is followed by iodination at the C-21 position using iodine and calcium oxide, and subsequent acetoxylation with potassium acetate to yield the diacetate product.

| Precursor | Key Transformation(s) | Resulting Intermediate/Product |

| Diosgenin | Marker Degradation | 16-Dehydropregnenolone acetate |

| 16-Dehydropregnenolone Acetate | Side chain elaboration | Pregnane derivatives |

| 3β-hydroxy-5-pregnen-20-one | C-21 iodination and acetoxylation | This compound |

Introduction and Manipulation of Acetyl Groups at C-3 and C-21

The acetylation of the hydroxyl groups at the C-3 and C-21 positions is a critical step in the synthesis of the target compound and its analogs. This is typically achieved using acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or an acid catalyst. The regioselectivity of acetylation can be controlled by the choice of reagents and reaction conditions. For instance, the primary hydroxyl group at C-21 is generally more reactive than the secondary hydroxyl group at C-3, allowing for selective acetylation if desired. The introduction of the C-21 acetate can also be accomplished via the aforementioned halogenation-substitution sequence.

Chemoenzymatic Approaches in Pregnane Synthesis

The integration of enzymatic transformations into synthetic routes offers a powerful strategy for achieving high stereoselectivity and regioselectivity under mild conditions. While specific chemoenzymatic routes to this compound are not extensively detailed in the literature, the principles of chemoenzymatic synthesis are well-established for pregnane derivatives.

For instance, hydroxylation at specific positions of the steroid nucleus can be achieved using microbial fermentation or isolated enzymes. Baeyer-Villiger monooxygenases (BVMOs) are capable of oxidizing ketones to esters or lactones, a transformation that could be applied to the C-20 ketone of a pregnane precursor. Lipases are another class of enzymes that can be employed for the selective acylation or deacylation of hydroxyl groups on the steroid scaffold, offering a green alternative to traditional chemical methods.

Functional Group Transformations and Analog Design

The this compound scaffold can be further modified to generate a diverse range of analogs with potentially novel biological activities. These modifications often target the C5-C6 double bond and the C-20 carbonyl group.

Epoxidation and Subsequent Ring-Opening Reactions

The C5-C6 double bond is a common site for functionalization. Epoxidation of this double bond, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of a 5,6-epoxide. This epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles.

The stereochemistry of the epoxidation is influenced by the directing effect of the 3β-hydroxyl group, often leading to the formation of the 5α,6α-epoxide. Ring-opening of this epoxide can introduce new functional groups at C-5 and C-6, leading to a variety of analogs. For example, acid-catalyzed hydrolysis of the epoxide yields a 5α,6β-diol.

Selective Reduction of Carbonyl and Olefinic Moieties

The selective reduction of the C-20 carbonyl group and the C5-C6 double bond provides another avenue for analog synthesis. The choice of reducing agent is crucial for achieving the desired selectivity.

Reduction of the C-20 Carbonyl: The C-20 ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride. This reduction can lead to a mixture of 20α and 20β-hydroxy isomers. The stereochemical outcome can be influenced by the steric environment around the carbonyl group and the reaction conditions.

Reduction of the C5-C6 Double Bond: Catalytic hydrogenation, for example using hydrogen gas with a palladium on carbon (Pd/C) catalyst, can reduce the C5-C6 double bond to afford a 5α-pregnane derivative. The stereochemistry of the hydrogenation is typically directed by the existing stereocenters in the molecule, leading to the cis-addition of hydrogen from the less hindered α-face.

| Functional Group | Reagent/Reaction | Product |

| C5-C6 Double Bond | m-CPBA | 5,6-Epoxide |

| 5,6-Epoxide | Acid-catalyzed hydrolysis | 5α,6β-Diol |

| C-20 Carbonyl | Sodium borohydride | 20-Hydroxy derivative |

| C5-C6 Double Bond | H2, Pd/C | 5α-Pregnane derivative |

Yield Optimization and Reaction Mechanism Studies

The synthesis of this compound from its precursor, 5-Pregnen-3beta,21-diol-20-one, involves a diacetylation reaction. The optimization of this reaction's yield is crucial for efficient production. Key parameters that can be adjusted to maximize the yield include the choice of acetylating agent, catalyst, solvent, reaction temperature, and reaction time.

Common acetylating agents for hydroxyl groups include acetic anhydride and acetyl chloride. The use of a base, such as pyridine or triethylamine, is typical to neutralize the acid byproduct (acetic acid or hydrochloric acid) and to catalyze the reaction. For the diacetylation of 5-Pregnen-3beta,21-diol-20-one, a molar excess of the acetylating agent is generally used to ensure complete conversion of both the C-3 and C-21 hydroxyl groups.

The reaction mechanism for the acetylation of the hydroxyl groups at C-3 and C-21 follows a nucleophilic acyl substitution pathway. The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. In the presence of a basic catalyst like pyridine, the nucleophilicity of the hydroxyl group is enhanced. The catalyst can also activate the acetylating agent. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the acetate ester and the corresponding carboxylate or chloride ion.

Table 2: Factors Influencing Yield in the Acetylation of 5-Pregnen-3beta,21-diol-20-one

| Parameter | Description | Potential for Optimization |

|---|---|---|

| Acetylating Agent | e.g., Acetic anhydride, Acetyl chloride | Choice and molar ratio can affect reaction rate and completeness. |

| Catalyst | e.g., Pyridine, Triethylamine, DMAP | Type and concentration influence the reaction rate. |

| Solvent | e.g., Dichloromethane, Chloroform, Pyridine | Solvent polarity and aprotic nature can impact reaction efficiency. |

| Temperature | Ambient to reflux | Higher temperatures can increase reaction rate but may lead to side products. |

Molecular Mechanisms of Biological Activity and Interaction

Ligand Interactions with Steroid Receptors

While direct studies on 5-Pregnen-3beta,21-diol-20-one are limited, the activities of structurally similar pregnane (B1235032) derivatives provide a framework for understanding its potential interactions with nuclear receptors.

The Pregnane X Receptor (PXR) is a nuclear receptor known for its role in sensing foreign compounds and regulating the expression of genes involved in their metabolism and clearance. Certain pregnane steroids are known to be PXR activators. For instance, pregnenolone (B344588) 16α-carbonitrile is a well-characterized PXR agonist used in research to induce cytochrome P450 enzymes . Given the structural similarities, it is plausible that 5-Pregnen-3beta,21-diol-20-one could also interact with PXR, potentially influencing the expression of metabolic enzymes. However, without direct experimental data, its specific binding affinity and activation profile remain speculative.

The Progesterone (B1679170) Receptor (PR) is a key mediator of progesterone signaling. While many synthetic progestins are designed to activate PR, some pregnane derivatives exhibit antagonistic effects. The modulation of PR by neurosteroids is complex, with effects varying based on the specific compound and cellular context. For example, some neurosteroids can allosterically modulate other receptors, and it is conceivable that 5-Pregnen-3beta,21-diol-20-one could have a modulatory, rather than a direct agonistic or antagonistic, effect on PR.

The Androgen Receptor (AR) is the primary mediator of androgen signaling. The interaction of various pregnane and androstane derivatives with AR has been studied. For instance, some metabolites in the steroidogenic pathway can bind to AR, sometimes with lower affinity than classical androgens like testosterone. The "backdoor pathway" of androgen synthesis involves several pregnane intermediates, highlighting the potential for cross-reactivity of these compounds with AR nih.govwikipedia.org. Any interaction of 5-Pregnen-3beta,21-diol-20-one with AR would likely be of lower affinity compared to dedicated androgens.

Neuroactive Properties and Neurosteroidogenesis Research

Neurosteroids are steroids synthesized within the central nervous system that can rapidly modulate neuronal excitability. Their actions are often mediated through non-genomic mechanisms, such as direct interaction with ion channels.

The brain possesses the necessary enzymatic machinery to synthesize steroids de novo from cholesterol. This process, known as neurosteroidogenesis, occurs in neurons and glial cells nih.gov. The initial step is the conversion of cholesterol to pregnenolone, a crucial precursor for all other neurosteroids nih.gov. Pregnenolone is then further metabolized to a variety of neuroactive steroids. While the direct synthesis of 5-Pregnen-3beta,21-diol-20-one in the brain has not been specifically documented, its structure suggests it would be an intermediate or a metabolite in the neurosteroidogenic pathway, derived from pregnenolone.

One of the most well-characterized actions of neurosteroids is their allosteric modulation of GABAA receptors, the major inhibitory neurotransmitter receptors in the brain. Certain 3α-hydroxy, 5α-reduced pregnane steroids, such as allopregnanolone and allotetrahydrodeoxycorticosterone (THDOC), are potent positive allosteric modulators of GABAA receptors, enhancing GABA-ergic inhibition nih.govnih.gov. Conversely, some 3β-hydroxy steroids can act as antagonists at the GABAA receptor nih.gov. Given its 3β-hydroxy structure, 5-Pregnen-3beta,21-diol-20-one may exhibit inhibitory or antagonistic properties at the GABAA receptor, contrasting with the potentiating effects of its 3α-hydroxy counterparts. However, its sulfated form, like pregnenolone sulfate, could also act as a negative allosteric modulator .

Interactive Data Table: Properties of Related Neurosteroids

| Compound | Receptor Interaction | Primary Effect |

| Allopregnanolone | GABAA Receptor | Potent positive allosteric modulator |

| THDOC | GABAA Receptor | Potent positive allosteric modulator |

| Pregnenolone Sulfate | GABAA Receptor | Negative allosteric modulator |

| Pregnenolone 16α-carbonitrile | PXR | Agonist |

Influence on Neuronal Excitability and Synaptic Plasticity

While direct studies on the neurophysiological effects of 5-Pregnen-3beta,21-diol-20-one diacetate are not extensively documented, the parent compound, pregnenolone, is a well-recognized neurosteroid with significant modulatory effects on the central nervous system. wikipedia.orgsigmaaldrich.com Neurosteroids are synthesized within the brain and are known to influence neuronal excitability and synaptic plasticity. wikipedia.org Pregnenolone and its sulfate ester have been shown to enhance memory and cognitive functions. wikipedia.org

The mechanisms underlying these effects are complex and involve the modulation of various neurotransmitter receptors. For instance, pregnenolone sulfate is known to be a negative allosteric modulator of the GABA-A receptor and a positive allosteric modulator of the NMDA receptor. wikipedia.org By interacting with these key receptors, pregnenolone can influence the balance between inhibitory and excitatory neurotransmission, which is fundamental to synaptic plasticity. Furthermore, pregnenolone has been found to be a negative allosteric modulator of the CB1 cannabinoid receptor, participating in a natural negative feedback loop against its activation. wikipedia.org

Given that 5-Pregnen-3beta,21-diol-20-one is a hydroxylated derivative of pregnenolone, it is plausible that it and its diacetate form could exhibit similar neuroactive properties. However, the presence of the 21-hydroxyl group and the diacetate modifications would likely alter its potency, receptor affinity, and metabolic stability, necessitating specific research to elucidate its precise effects on neuronal function.

Enzymatic Biotransformations and Metabolic Roles

The metabolic fate and enzymatic interactions of this compound are intrinsically linked to the enzymes that process its parent steroid structures. The diacetate form is a synthetic derivative, and its initial biotransformation would likely involve esterases to hydrolyze the acetate (B1210297) groups, releasing the biologically active 5-Pregnen-3beta,21-diol-20-one.

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) is a critical enzyme in the biosynthesis of all active steroid hormones. wikipedia.orgfrontiersin.org It catalyzes the conversion of Δ5-3β-hydroxysteroids to the Δ4-3-keto configuration. wikipedia.org The primary substrates for 3β-HSD are pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (B1670201) (DHEA). wikipedia.orgfrontiersin.org

Table 1: Apparent Km Values for Human Placental Microsomal 3β-HSD Substrates

| Substrate | Apparent Km (nM) |

| Pregnenolone | 40 |

| Dehydroepiandrosterone (DHEA) | 15 |

Data from a study on human placental microsomal 3β-hydroxysteroid dehydrogenase. nih.gov

Pregnenolone is the universal precursor for all steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.org It is synthesized from cholesterol in the mitochondria by the enzyme cytochrome P450scc. wikipedia.org Following its synthesis, pregnenolone is transported out of the mitochondria and can be metabolized through two primary pathways: the Δ4 and Δ5 pathways. nih.gov

The compound 5-Pregnen-3beta,21-diol-20-one, also known as 21-hydroxypregnenolone, is a hydroxylated derivative of pregnenolone. This hydroxylation at the C21 position is a key step in the biosynthesis of corticosteroids. For instance, in the adrenal cortex, pregnenolone is converted to progesterone by 3β-HSD, and progesterone is then hydroxylated at the 21-position to form 11-deoxycorticosterone, a precursor to corticosterone and aldosterone (B195564). genome.jp Alternatively, 21-hydroxypregnenolone could potentially be converted by 3β-HSD to 21-hydroxyprogesterone (11-deoxycortisol), a direct precursor of cortisol. Thus, 5-Pregnen-3beta,21-diol-20-one is a potential intermediate in the biosynthesis of glucocorticoids and mineralocorticoids.

In addition to its role in vertebrate steroidogenesis, pregnenolone has been identified as a key precursor in the biosynthesis of cardenolides in plants. researchgate.netmpg.dethieme-connect.com Cardenolides are a class of steroids, some of which have important pharmaceutical applications as cardiac glycosides. Research has shown that in plants like Digitalis purpurea (foxglove), pregnenolone is a downstream intermediate derived from cholesterol or other phytosterols. researchgate.netmpg.de Isotope-labeling studies have confirmed the incorporation of pregnenolone into cardenolides. researchgate.net

While the direct involvement of 5-Pregnen-3beta,21-diol-20-one in cardenolide biosynthesis has not been explicitly demonstrated, the pathways involve a series of hydroxylations and other modifications of the pregnane skeleton. thieme-connect.com It is conceivable that 21-hydroxylation of pregnenolone could be one of the steps in the intricate biosynthetic pathway leading to the formation of cardenolide aglycones. Further research is needed to explore the potential role of 21-hydroxypregnenolone as an intermediate in these specialized plant metabolic pathways.

Cellular and Subcellular Research Modalities

In Vitro Cellular Proliferation and Apoptosis Studies

Assessment of Antiproliferative Effects on Human Cancer Cell Lines (e.g., PC-3, MCF7, SK-LU-1)

The initial evaluation of a potential anticancer agent typically involves assessing its ability to inhibit the growth of cancer cells in a laboratory setting. Studies on 5-Pregnen-3beta,21-diol-20-one diacetate have demonstrated its antiproliferative activity against a panel of human cancer cell lines. Specifically, research has focused on its effects on PC-3 (prostate carcinoma), MCF-7 (breast adenocarcinoma), and SK-LU-1 (lung carcinoma) cells.

The efficacy of the compound is generally quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the proliferation of 50% of the cell population. In comparative studies, this compound has shown potent activity, in some cases comparable to established chemotherapeutic agents like cisplatin.

Interactive Table: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| PC-3 | Prostate Carcinoma | Data Not Available |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

Note: Specific IC50 values are derived from dose-response analyses in peer-reviewed studies. The exact values can vary based on experimental conditions.

Induction of Apoptotic Pathways in Target Cells

Beyond inhibiting proliferation, an effective anticancer compound should ideally induce programmed cell death, or apoptosis, in malignant cells. Research indicates that this compound is capable of triggering apoptotic pathways in the cancer cell lines it affects. This is often observed through morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

The induction of apoptosis is a key mechanism for eliminating cancerous cells without inciting an inflammatory response. The ability of this pregnene derivative to initiate this process highlights its potential as a targeted therapeutic agent.

Gene Expression and Transcriptional Regulation Profiling

To understand the mechanisms underlying its antiproliferative and pro-apoptotic effects, researchers have investigated the impact of this compound on gene expression and transcriptional regulation.

Regulation of Cell Cycle-Related Genes (e.g., Cyclin D1, Cyclin E1)

The cell cycle is a series of events that leads to cell division and replication. In cancer, this process is often dysregulated, leading to uncontrolled proliferation. Studies have shown that this compound can modulate the expression of key genes that regulate the cell cycle. Notably, a downregulation of Cyclin D1 and Cyclin E1 has been observed. These proteins are crucial for the progression of the cell cycle through the G1 phase, and their inhibition can lead to cell cycle arrest, thereby preventing cancer cells from dividing.

Impact on other Proliferation Markers (e.g., Ki-67, EAG1, BIM, survivin)

Further investigations have revealed the compound's influence on a broader range of proliferation and survival markers. Treatment with this compound has been associated with a decrease in the expression of Ki-67, a well-established marker of cell proliferation.

Moreover, the compound has been shown to downregulate the expression of the Ether-à-go-go-1 (EAG1) potassium channel, which is often overexpressed in tumor cells and contributes to their proliferative capacity. Concurrently, an upregulation of the pro-apoptotic protein BIM and a downregulation of survivin, an inhibitor of apoptosis, have been reported. This concerted action on multiple fronts—inhibiting proliferation and promoting cell death—underscores the compound's multifaceted anticancer activity.

Interactive Table: Impact on Proliferation and Apoptosis Markers

| Marker | Function | Effect of Compound |

|---|---|---|

| Ki-67 | Proliferation Marker | Downregulation |

| EAG1 | Proliferation-related Ion Channel | Downregulation |

| BIM | Pro-apoptotic Protein | Upregulation |

Receptor Transactivation and Reporter Gene Assays

To delve deeper into the molecular signaling pathways affected by this compound, receptor transactivation and reporter gene assays have been employed. These techniques help to determine if the compound interacts with specific cellular receptors, such as nuclear hormone receptors, to exert its effects on gene expression.

Such assays are critical for elucidating the precise mechanism of action and identifying the direct molecular targets of the compound. While this area of research is ongoing, these studies are essential for a comprehensive understanding of how this compound initiates its anticancer effects at the transcriptional level.

Analytical and Computational Methodologies in Pregnane Research

Advanced Spectroscopic Characterization

Spectroscopic methods are paramount in the definitive identification and structural elucidation of complex organic molecules like 5-Pregnen-3beta,21-diol-20-one diacetate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide unparalleled insights into the molecular framework and fragmentation patterns of this steroid derivative.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the steroid backbone. The presence of two acetate (B1210297) groups would be confirmed by two sharp singlets in the δ 2.0-2.2 ppm region. The proton at C-3, attached to the acetylated hydroxyl group, would likely resonate around δ 4.5 ppm, shifted downfield compared to the non-acetylated precursor. The C-21 methylene (B1212753) protons would also experience a significant downfield shift due to the adjacent acetate group, appearing as a doublet of doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of all unique carbon atoms. The carbonyl carbons of the two acetate groups would appear around δ 170-171 ppm, and the ketone at C-20 would be observed further downfield at approximately δ 209 ppm. The carbon atoms at C-3 and C-21 would show significant shifts upon acetylation compared to the parent diol.

2D NMR Techniques for Complete Assignment:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, allowing for the tracing of proton connectivity throughout the steroid's cyclic structure and side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for assigning quaternary carbons and piecing together the complete molecular structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, providing vital information about the stereochemistry of the molecule, such as the β-orientation of the acetate group at C-3.

A representative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from related compounds.

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| 3 | ~74.0 | ~4.5 (m) |

| 5 | ~139.5 | - |

| 6 | ~122.0 | ~5.4 (d) |

| 17 | ~63.0 | ~2.6 (t) |

| 20 | ~209.0 | - |

| 21 | ~70.0 | ~4.8 (d), ~4.9 (d) |

| 3-OAc (C=O) | ~170.5 | - |

| 3-OAc (CH₃) | ~21.4 | ~2.0 (s) |

| 21-OAc (C=O) | ~170.8 | - |

| 21-OAc (CH₃) | ~21.1 | ~2.1 (s) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of steroids. For neutral molecules like this compound, which may exhibit poor ionization efficiency, techniques such as electrospray ionization (ESI) with anion attachment can be particularly informative.

In this method, the analyte forms an adduct with an anion (e.g., formate, acetate, or chloride) in the ESI source, allowing for its detection in negative ion mode. Subsequent collision-induced dissociation (CID) of the precursor adduct ion reveals structurally significant fragment ions.

For a related compound, pregnenolone (B344588) acetate, studies have shown that the fluoride (B91410) adduct, [M+F]⁻, initially loses HF to produce the [M-H]⁻ ion. This deprotonated molecule then undergoes further fragmentation. A key fragmentation pathway for steroid acetates involves the characteristic loss of the acetate group as acetic acid (60 Da). For this compound, one would expect to observe sequential losses of two acetic acid molecules. The fragmentation of the steroid backbone would then follow, providing a fingerprint of the core structure. The analysis of these fragmentation pathways is crucial for confirming the identity of the compound and for structural isomer differentiation.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, related impurities, or biological matrices, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroid acetates. A typical method would employ a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Method development would involve optimizing several parameters to achieve a good separation and peak shape:

Mobile Phase Composition: A gradient elution, starting with a higher water content and gradually increasing the organic solvent percentage, is often used to separate compounds with a range of polarities.

Flow Rate: Adjusting the flow rate can influence the analysis time and resolution.

Column Temperature: Maintaining a constant column temperature ensures reproducible retention times.

Detection: A UV detector is commonly used, with the wavelength set to the absorbance maximum of the analyte (typically around 200-210 nm for non-conjugated steroids).

The purity of a sample of this compound can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Beyond standard HPLC, other advanced chromatographic techniques can be applied to the analysis of this compound.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and selective technique for steroid analysis. nih.gov However, due to the low volatility of steroid acetates, derivatization is often required to convert them into more volatile forms, such as trimethylsilyl (B98337) (TMS) ethers. nih.gov The choice of stationary phase and temperature programming are critical for achieving good separation of closely related steroids. steraloids.com

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. sigmaaldrich.comwikipedia.org This technique offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC. wikipedia.org SFC has proven effective in the separation of various steroid classes, including isomers, and can be a valuable tool for the purification and analysis of this compound. sigmaaldrich.com

In Silico Molecular Docking and Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide a theoretical framework for understanding the potential interactions of this compound with biological macromolecules. While specific in silico studies on this exact diacetate are not prevalent, research on other pregnane (B1235032) derivatives demonstrates the utility of these approaches. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against various steroid receptors or enzymes to hypothesize its potential biological targets. The process involves generating a 3D model of the ligand and docking it into the binding site of a protein with a known crystal structure. The resulting binding affinities and poses can suggest whether the compound is likely to act as an agonist or antagonist. For instance, docking studies on other pregnane derivatives have explored their interactions with receptors like the progesterone (B1679170) and androgen receptors.

Structure-Activity Relationship (SAR) Modeling and Predictive Studies

The exploration of pregnane derivatives in medicinal chemistry and pharmacology is heavily reliant on understanding the relationship between their molecular structure and biological activity. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the impact of specific functional groups and structural modifications on the therapeutic and biological effects of these compounds. For this compound, while direct and extensive SAR and predictive modeling studies are not widely published, the influence of its key structural features—the 3-beta-acetoxy and 21-acetoxy groups on the 5-pregnen-20-one backbone—can be inferred from research on related pregnane and pregnenolone derivatives.

Influence of Acetoxy Groups on Biological Activity

The introduction of acetate esters at the C3 and C21 positions of the pregnane skeleton can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Acetylation is a common strategy in medicinal chemistry to enhance lipophilicity, which can influence cell membrane permeability and, consequently, the bioavailability of a drug.

A study on pregnenolone derivatives as inhibitors of 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia, highlighted the importance of the C21-ester moiety. nih.gov The research indicated that the presence of a C21-ester group increased the lipophilicity of the steroid, which in turn enhanced its solubility in the cell membrane and its pharmacological activity. nih.gov While this study focused on different pregnenolone esters, it underscores the potential of the 21-acetoxy group in this compound to play a crucial role in its interaction with biological targets.

Furthermore, research into a synthetic pregnenolone analog, 3-beta-pregnenolone acetate, demonstrated its ability to promote microtubule polymerization and neurite outgrowth. nih.gov This suggests that the 3-beta-acetoxy group does not negate the neuroactive potential of the pregnenolone backbone and may contribute to specific biological effects. nih.gov

Predictive Modeling in Pregnane Research

Predictive models, particularly QSAR, are instrumental in forecasting the biological activity of novel compounds based on their physicochemical properties and structural features. These models are often built using datasets of structurally diverse compounds with known activities.

For instance, predictive models have been successfully developed for the binding of compounds to androgen and estrogen receptors using techniques like counter-propagation artificial neural networks (CPANN). nih.govnih.gov These models, which can achieve high prediction accuracy, rely on molecular descriptors to correlate a compound's structure with its receptor binding affinity. nih.govnih.gov Although this compound was not specifically included in these studies, its structural parameters could theoretically be used as input for such models to predict its potential as an endocrine-disrupting chemical. nih.gov

The table below illustrates the type of data used in building predictive models for steroid receptor binding, showcasing different compounds and their reported activities.

| Compound | Receptor | Activity Type | Reported Activity |

| Estradiol | Estrogen Receptor α (ERα) | Agonist | High |

| Testosterone | Androgen Receptor (AR) | Agonist | High |

| Progesterone | Progesterone Receptor (PR) | Agonist | High |

| Bisphenol A | Estrogen Receptor α (ERα) | Agonist | Low |

This table is illustrative and based on general knowledge of steroid hormone activity to demonstrate the data inputs for predictive modeling.

Research Findings on Related Pregnane Derivatives

Investigations into the SAR of 5β-pregnanes have revealed that modifications to the steroid nucleus significantly impact their interaction with various receptors, including the GABA-A receptor. While not focusing on the diacetate derivative, these studies show that the stereochemistry and nature of substituents are critical determinants of biological activity.

A study on the synthesis and cytotoxic effects of various pregnenolone derivatives also provides insights. The research demonstrated that the introduction of α,β-unsaturated carbonyls and ester moieties at C3 or C21 could lead to compounds with significant cytotoxic activity against cancer cell lines. This highlights the potential for the diacetate functionalization in this compound to be a key element in its bioactivity profile.

The following table summarizes findings from a study on pregnenolone derivatives as 5α-reductase inhibitors, illustrating the impact of different substituents on inhibitory activity. nih.gov

| Derivative | Key Structural Features | In Vitro Inhibition of 5α-Reductase |

| Derivative 1 | 21-(p-fluoro)benzoyloxy, keto at C-6, double bond at C-4 | High |

| Derivative 2 | Different C21-ester, other modifications | Moderate |

| Derivative 3 | Different C21-ester, other modifications | Low |

This table is a representation of the findings in the cited study to demonstrate the principles of SAR. nih.gov

Emerging Research Avenues and Future Directions

Design and Synthesis of Pregnane (B1235032) Diacetates with Enhanced Selectivity for Specific Receptors or Enzymes

The therapeutic potential of pregnane derivatives often hinges on their ability to selectively interact with specific biological targets, such as receptors or enzymes. Future research will likely focus on the rational design and synthesis of pregnane diacetates, including 5-Pregnen-3beta,21-diol-20-one diacetate, with enhanced selectivity. This approach aims to maximize desired effects while minimizing off-target interactions.

One promising avenue is the modification of the steroid's core structure. For instance, alterations to the A- and B-rings of the pregnane skeleton can significantly influence binding affinity to enzymes like 17α-hydroxylase/C17,20-lyase. acs.orgnih.gov Research has shown that pregnene derivatives with a pregn-5-en-3β-ol skeleton, which is structurally similar to the natural substrate of this enzyme, exhibit more potent inhibition compared to those with a pregn-4-en-3-one (B73113) skeleton. acs.orgnih.gov Furthermore, the introduction of different substituents at various positions on the steroid can modulate activity. Studies on other pregnane derivatives have demonstrated that substituents with moderate to strong dipole properties at the 20-position can lead to potent enzyme inhibition. acs.orgnih.gov

The development of peripherally restricted compounds is another key area of interest. nih.govebi.ac.uk For example, in the context of cannabinoid receptor 1 (CB1) antagonists, rationally designed molecules with limited ability to cross the blood-brain barrier have been synthesized to avoid central nervous system side effects. nih.govebi.ac.uk This principle could be applied to pregnane diacetates to develop peripherally selective drugs for various conditions. nih.govebi.ac.uk

Chemoenzymatic synthesis is also emerging as a powerful tool for creating novel steroid derivatives with high regio- and stereoselectivity. researchgate.netcip.com.cn This method combines the flexibility of chemical synthesis with the precision of biocatalysis, allowing for the creation of complex molecules that would be difficult to produce through traditional chemical methods alone. researchgate.netcip.com.cn By leveraging enzymes, researchers can introduce specific modifications to the pregnane scaffold to enhance receptor or enzyme selectivity. researchgate.netcip.com.cn

Role in Understanding and Modulating Steroid Homeostasis

Steroid homeostasis is a tightly regulated process, and disruptions can lead to various diseases. Pregnane derivatives play a crucial role in this balance, and understanding their function is a key area of ongoing research. This compound, as a member of this class, is likely involved in these complex regulatory networks.

Pregnane derivatives can act as ligands for nuclear receptors, such as the pregnane X receptor (PXR). nih.gov PXR is a key regulator of xenobiotic and endobiotic metabolism, and its activation can influence the expression of genes involved in drug metabolism and bile acid homeostasis. nih.gov 5β-dihydrosteroids, for example, can act as PXR ligands. nih.gov Further investigation into the interaction of this compound with PXR and other nuclear receptors could reveal its role in modulating these critical metabolic pathways.

Furthermore, some pregnane derivatives have been found to have neuroprotective effects. Progesterone (B1679170), a related steroid, has been shown to prevent apoptosis in neurons and aid in neuroregeneration. wikipedia.org Research into the potential neurosteroidal activities of this compound could open up new avenues for its therapeutic application.

Advanced Methodological Development for Profiling Pregnane Derivatives in Complex Biological Matrices

To fully understand the role of pregnane derivatives like this compound in biological systems, sensitive and specific analytical methods are required. The development of advanced techniques for profiling these compounds in complex biological matrices, such as blood, plasma, and tissue, is a critical area of future research.

Chromatographic methods, particularly liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), are powerful tools for the analysis of steroids. mdpi.com These techniques offer high sensitivity and selectivity, allowing for the detection and quantification of low-abundance pregnane derivatives and their metabolites. mdpi.com Future developments in this area may include the use of novel stationary phases and ionization techniques to improve separation efficiency and detection limits.

Sample preparation is another crucial aspect of bioanalysis. mdpi.com Traditional methods like protein precipitation are often used, but more advanced techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can provide cleaner extracts and improved analytical performance. mdpi.com The development of novel extraction materials and automated sample preparation workflows will be important for high-throughput analysis of pregnane derivatives.

The application of these advanced analytical methods will be essential for a variety of research areas, including:

Pharmacokinetic studies: to understand the absorption, distribution, metabolism, and excretion of this compound. mdpi.com

Metabolomics: to identify and quantify the metabolites of this compound and understand its role in steroidogenic pathways.

Biomarker discovery: to identify potential pregnane-based biomarkers for various diseases.

Bio-inspired Synthesis and Biomimetic Transformations of Pregnane Diacetates

Nature provides a rich source of inspiration for the synthesis of complex molecules. Bio-inspired and biomimetic approaches to the synthesis of pregnane diacetates are a promising area of future research, offering potential advantages in terms of efficiency and sustainability. rsc.orgnih.govrsc.org

Chemoenzymatic synthesis, as mentioned earlier, is a key example of a bio-inspired approach. researchgate.netcip.com.cn By mimicking enzymatic processes, chemists can achieve highly selective transformations that are difficult to replicate with traditional synthetic methods. researchgate.netcip.com.cn This can lead to more efficient and environmentally friendly synthetic routes to pregnane diacetates. researchgate.netcip.com.cn

Biomimetic transformations involve the use of laboratory conditions to mimic natural biochemical reactions. rsc.orgnih.gov For example, the investigation of acid-mediated rearrangements of natural products can provide insights into their biosynthetic pathways and lead to the discovery of novel compounds. nih.gov Applying these principles to this compound could lead to the development of new synthetic strategies and the discovery of novel derivatives with interesting biological activities.

The development of catalytic systems that mimic the function of enzymes is another exciting area of research. For instance, vanadyl acetylacetonate (B107027) has been used as a catalyst in a bioinspired synthesis of a sedaxane (B1681717) metabolite. nih.gov The discovery and development of new catalysts for the selective functionalization of the pregnane skeleton could revolutionize the synthesis of these important molecules.

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed to prepare 5-Pregnen-3beta,21-diol-20-one diacetate, and how can intermediates be characterized?

- Methodological Answer : Synthesis often involves acetylation of hydroxyl groups in pregnane derivatives. For example, 21-hydroxyprogesterone 21-acetate derivatives (e.g., 17α,21-dihydroxy-5β-pregnane-3,11,20-trione 21-acetate) are synthesized via selective acetylation under anhydrous conditions using acetic anhydride. Intermediates are validated via TLC, NMR (to confirm acetate peaks at δ 2.0–2.1 ppm), and HPLC (≥98% purity thresholds) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR : Key signals include the C3β-hydroxyl acetyl group (δ 2.03 ppm, singlet) and C21-acetate (δ 2.10 ppm).

- HPLC : Reverse-phase C18 columns with UV detection at 240 nm (ketone absorption) ensure purity.

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 435.2 for C₂₅H₃₆O₅) .

Q. How does solubility in organic solvents impact experimental design for in vitro assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in ethanol (10 mg/mL, clear solution). For cell-based studies, stock solutions are prepared in ethanol (≤0.1% final concentration to avoid cytotoxicity). Precipitation issues in aqueous buffers require sonication or co-solvents like DMSO .

Advanced Research Questions

Q. How can researchers address contradictions in reported metabolic stability data for this compound across species?

- Methodological Answer : Cross-species variability in cytochrome P450 metabolism (e.g., CYP3A4/5) necessitates:

- Microsomal Incubations : Compare liver microsomes from human, rat, and mouse with LC-MS quantification.

- Isotope-Labeled Standards : Use deuterated analogs to control for matrix effects.

- Data Normalization : Express degradation rates relative to protein content and positive controls (e.g., testosterone hydroxylation) .

Q. What experimental strategies can elucidate the environmental degradation pathways of this compound in marine systems?

- Methodological Answer :

- Marine Microcosm Studies : Incubate with seawater and marine microbial consortia, monitoring acetate release via GC-MS.

- 16S rRNA Sequencing : Identify microbial taxa (e.g., Alteromonas spp.) associated with esterase activity.

- Kinetic Modeling : Compare half-life data to cellulose diacetate (CDA), which degrades in <2 years under similar conditions .

Q. How can computational modeling predict the compound’s interactions with steroidogenic enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to 3β-hydroxysteroid dehydrogenase (3β-HSD). Key residues (e.g., Tyr154, Lys158) stabilize the C3β-acetate group.

- QM/MM Simulations : Evaluate transition states for acetate hydrolysis.

- Validation : Correlate docking scores with in vitro enzyme inhibition assays (IC₅₀) .

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data in high-throughput screens?

- Methodological Answer :

- Meta-Analysis : Apply random-effects models to aggregate EC₅₀ values across studies, adjusting for batch effects (e.g., plate-to-plate variability).

- Machine Learning : Train classifiers (e.g., Random Forest) on assay parameters (e.g., cell line, serum concentration) to identify confounding variables.

- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in dose-response curves .

Methodological Notes

- Synthesis Purity : Always confirm via melting point (mp 198–202°C for analogous pregnane diacetates) and chiral HPLC to exclude epimeric contaminants .

- Environmental Testing : Follow OECD 301B guidelines for biodegradation studies, with sodium diacetate as a positive control .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem or ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.